2,4-Dimethyl-[1,1'-biphenyl]-3-amine
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Overview
Description
2,4-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 4th positions of one benzene ring and an amine group attached to the 3rd position of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Grignard reaction, where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Industrial Production Methods
Industrial production methods for 2,4-Dimethyl-[1,1’-biphenyl]-3-amine may involve large-scale Grignard reactions followed by amination processes. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-[1,1’-biphenyl]-3-amine undergoes several types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amine group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 2,4-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2,4-Dimethyl-[1,1’-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylbiphenyl: Similar structure but with methyl groups on the 2nd positions of both benzene rings.
4,4’-Dimethylbiphenyl: Methyl groups on the 4th positions of both benzene rings.
2,4’-Dimethylbiphenyl: Methyl groups on the 2nd and 4th positions of different benzene rings.
Uniqueness
2,4-Dimethyl-[1,1’-biphenyl]-3-amine is unique due to the presence of an amine group, which imparts different chemical reactivity and potential biological activity compared to other dimethylbiphenyl derivatives.
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2,6-dimethyl-3-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChI Key |
HMDJPFCLEOBBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)N |
Origin of Product |
United States |
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